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Introduction
Carbonated water, a solution of carbon dioxide dissolved in water under pressure, presents a

promising, cost-effective, and generally recognized as safe (GRAS) method for food

preservation. Its antimicrobial properties are primarily attributed to the formation of carbonic

acid, which lowers the pH of the surrounding environment, and the displacement of oxygen,

which inhibits the growth of aerobic spoilage microorganisms. This document provides detailed

application notes and protocols for the use of carbonated water in the preservation of various

food products, based on available scientific literature.

Mechanism of Action
The preservative effect of carbonated water is multifactorial, involving both chemical and

physical processes. The primary mechanisms include:

Acidification: Carbon dioxide (CO₂) dissolves in water (H₂O) to form carbonic acid (H₂CO₃), a

weak acid. This reaction lowers the pH of the food's surface and its immediate environment,

creating conditions that are unfavorable for the growth of many spoilage and pathogenic

bacteria.[1][2][3]
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Oxygen Displacement: The presence of a high concentration of dissolved CO₂ reduces the

amount of available oxygen, thereby inhibiting the growth of aerobic bacteria and molds that

require oxygen for respiration.[1][3]

Cell Membrane Disruption: At higher concentrations and pressures, CO₂ can penetrate

microbial cell membranes, leading to intracellular pH changes and disruption of essential

cellular functions.[2]

The interplay of these mechanisms contributes to the extension of shelf life and maintenance of

quality in various food products.

Diagram: Antimicrobial Mechanism of Carbonated Water
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Caption: Antimicrobial actions of carbonated water.

Application in Meat and Poultry Preservation
The application of carbonated water for the preservation of raw meat and poultry is an

emerging area of research. While Modified Atmosphere Packaging (MAP) with high CO₂

concentrations is a well-established industrial practice, direct immersion or washing with

carbonated water offers a simpler alternative.
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Application Notes:
Mechanism: In meat and poultry, the primary antimicrobial action of carbonated water is the

reduction of surface pH, which inhibits the growth of common spoilage bacteria such as

Pseudomonas. The displacement of oxygen from the meat surface further limits the

proliferation of aerobic microorganisms.

Observed Effects: Studies on shredded chicken stored in a high CO₂ atmosphere (90%)

have shown a significant extension of shelf life to 28 days, compared to 9 days for samples

packed in air.[2][4] This suggests that maintaining a CO₂-rich environment is crucial for

efficacy.

Limitations: Research on direct immersion of whole or cut meat and poultry in carbonated

water is limited. The impact on color, texture, and sensory properties requires further

investigation. The "fizzing" action may alter the surface texture of the meat.

Experimental Protocol: Shelf-Life Evaluation of Chicken
Breast Treated with Carbonated Water (Hypothetical)
This protocol is a proposed methodology based on standard food microbiology and sensory

evaluation techniques, as direct protocols for carbonated water immersion are not widely

published.

Objective: To evaluate the effect of carbonated water immersion on the microbial load,

physicochemical properties, and sensory characteristics of raw chicken breast during

refrigerated storage.

Materials:

Fresh raw chicken breasts

Commercial carbonated water (or a system for carbonating water to a specific level)

Sterile distilled water (control)

Sterile sample bags
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pH meter

Colorimeter

Texture analyzer

Microbiological growth media (e.g., Plate Count Agar for Total Viable Count, specific media

for target pathogens)

Trained sensory panel

Workflow Diagram: Chicken Breast Preservation Protocol
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Caption: Experimental workflow for evaluating chicken preservation.

Procedure:

Sample Preparation: Divide fresh chicken breasts into uniform portions (e.g., 50g each)

under aseptic conditions.
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Treatment:

Treatment Group: Immerse a set of samples in carbonated water for a specified duration

(e.g., 10 minutes).

Control Group: Immerse another set of samples in sterile distilled water for the same

duration.

Packaging and Storage: Aseptically package all samples individually and store them at

refrigeration temperature (4°C).

Analysis: At predetermined time intervals (e.g., day 0, 3, 6, 9), perform the following analyses

on samples from each group:

Microbiological Analysis: Determine the Total Viable Count (TVC) using the pour plate

method on Plate Count Agar. Enumerate specific spoilage organisms or pathogens as

required.

Physicochemical Analysis:

Measure the surface pH of the chicken breast.

Assess the color using a colorimeter to measure L, a, and b* values.

Evaluate texture parameters such as hardness and chewiness using a texture analyzer.

Sensory Evaluation: A trained panel evaluates the appearance, odor, and overall

acceptability of the samples.

Quantitative Data Summary (Hypothetical):
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Parameter Treatment Day 0 Day 3 Day 6 Day 9

TVC (log

CFU/g)
Control 3.5 5.2 7.8 >8.0

Carbonated

Water
3.2 4.1 5.9 7.2

pH Control 5.8 6.0 6.3 6.5

Carbonated

Water
5.5 5.6 5.8 6.0

Overall

Acceptability

(9-point

scale)

Control 8.5 6.5 3.2 <2.0

Carbonated

Water
8.3 7.5 5.8 4.5

Application in Fish Preservation
The high water activity and neutral pH of fish muscle make it highly susceptible to microbial

spoilage. Carbonated water immersion has shown potential in extending the shelf life of fish.

Application Notes:
Mechanism: The antimicrobial effect in fish is similar to that in meat, primarily through pH

reduction and creating an anaerobic environment on the surface.

Observed Effects: A study on gourami fish showed that immersion in 10% carbonated water

for 30 minutes at room temperature resulted in better quality retention compared to the

control. After 12 hours, the carbonated water-treated fish had a lower pH, Total Plate Count

(TPC), and Total Volatile Base-Nitrogen (TVB-N) values.[5]

Sensory Impact: In the same study, sensory evaluation (appearance, texture, odor) indicated

that the carbonated water-treated fish maintained better quality over the 12-hour storage

period.[5]
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Experimental Protocol: Preservation of Carp
(Osphronemus gouramy) with Carbonated Water
This protocol is based on the methodology described by Yusra and Nofrizal (2012).[5]

Objective: To determine the effect of carbonated water immersion on the quality and shelf life of

carp stored at room temperature.

Materials:

Fresh carp (approx. 200g each)

10% carbonated water solution

Control solution (tap water)

Equipment for pH, Total Plate Count (TPC), and Total Volatile Base-Nitrogen (TVB-N)

analysis

Trained sensory panel

Procedure:

Sample Preparation: Freshly sourced carp are divided into two groups.

Treatment:

Treatment Group: Immerse the fish in a 10% carbonated water solution for 30 minutes.

Control Group: Immerse the fish in tap water for 30 minutes.

Storage: After immersion, the fish are removed from the solutions and stored at room

temperature for 12 hours.

Analysis: Samples are taken at 0, 3, 6, 9, and 12 hours for the following analyses:

Sensory Evaluation: A panel assesses the appearance (slime, color), texture, and odor of

the fish.
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pH Measurement: The pH of the fish flesh is measured.

Total Plate Count (TPC): The total microbial load on the fish is determined.

Total Volatile Base-Nitrogen (TVB-N): The level of TVB-N, an indicator of fish spoilage, is

quantified.

Quantitative Data Summary (from Yusra and Nofrizal, 2012):[5]

Parameter (at 12 hours) Control 10% Carbonated Water

pH 6.87 6.57

TPC (CFU/g) 3.0 x 10⁴ 3.2 x 10⁴

TVB-N (mg/100g) 12.67 14.67

Note: The original study presents some inconsistencies in the reported TPC and TVB-N values.

Further research is needed to validate these findings.

Application in Fruits and Vegetables Preservation
Washing fresh produce is a critical step in reducing microbial contamination and pesticide

residues. Carbonated water has been investigated as a potential washing agent.

Application Notes:
Mechanism: The gentle effervescence of carbonated water may help to dislodge dirt and

microorganisms from the surface of fruits and vegetables. The lowered pH can also

contribute to an antimicrobial effect.

Pesticide Removal: Studies have suggested that washing with a baking soda-water solution

(a form of carbonated water) can be effective in removing pesticide residues from the surface

of apples.[4]

Microbial Reduction: While the primary focus has been on pesticide removal, the

antimicrobial properties of carbonated water can also help in reducing the microbial load on
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fresh produce. However, quantitative data on log reductions of specific pathogens are

limited.

Experimental Protocol: Evaluating the Efficacy of
Carbonated Water in Washing Fresh-Cut Lettuce
Objective: To determine the effectiveness of washing with carbonated water in reducing the

microbial load and maintaining the quality of fresh-cut lettuce.

Materials:

Fresh heads of lettuce

Carbonated water

Sterile distilled water (control)

Sterile salad spinner or paper towels

Sterile sample bags

Microbiological growth media

Colorimeter

Texture analyzer

Workflow Diagram: Lettuce Washing Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8500060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare fresh-cut lettuce

Inoculate with non-pathogenic E. coli (optional)

Wash with carbonated water (e.g., 2 min) Wash with sterile distilled water (control)

Dry using sterile salad spinner

Package and store at 4°C

Analyze at intervals (Microbial, Physicochemical, Sensory)

End

Click to download full resolution via product page

Caption: Workflow for evaluating lettuce washing with carbonated water.

Procedure:
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Preparation: Fresh lettuce is shredded or cut. For a more controlled study, the lettuce can be

inoculated with a known concentration of a non-pathogenic indicator organism (e.g., E. coli

K-12).

Washing:

Treatment Group: The cut lettuce is washed in carbonated water for a specific time (e.g., 2

minutes).

Control Group: The cut lettuce is washed in sterile distilled water for the same duration.

Drying: The washed lettuce is dried using a sterile salad spinner or blotted with sterile paper

towels.

Storage: The samples are packaged in breathable bags and stored at 4°C.

Analysis: At set intervals, samples are analyzed for:

Microbial Load: Total Viable Count and the count of the indicator organism are determined.

Physicochemical Properties: Changes in color (browning), texture (crispness), and pH are

measured.

Sensory Evaluation: A panel assesses attributes like appearance, texture, and off-odors.

Quantitative Data Summary (Hypothetical):
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Parameter Treatment Day 0 Day 2 Day 4

TVC (log CFU/g) Control 4.8 6.2 7.5

Carbonated

Water
4.2 5.1 6.3

Browning Index Control 0.1 0.4 0.8

Carbonated

Water
0.1 0.2 0.5

Crispness (N) Control 8.5 6.2 4.1

Carbonated

Water
8.4 7.1 5.8

Conclusion and Future Directions
Carbonated water shows potential as a simple and safe method for food preservation. Its

effectiveness has been demonstrated in extending the shelf life of beverages and some food

products like fish. However, there is a need for more comprehensive research, particularly on

its application to raw meat, poultry, and a wider variety of fruits and vegetables. Future studies

should focus on:

Optimizing treatment parameters such as carbonation level, immersion time, and

temperature for different food matrices.

Quantifying the reduction of specific foodborne pathogens.

Conducting detailed sensory evaluations to ensure consumer acceptance.

Investigating the synergistic effects of carbonated water with other preservation techniques.

By addressing these research gaps, the full potential of carbonated water as a valuable tool in

food preservation can be realized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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